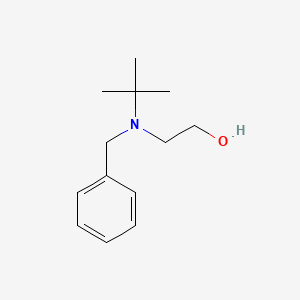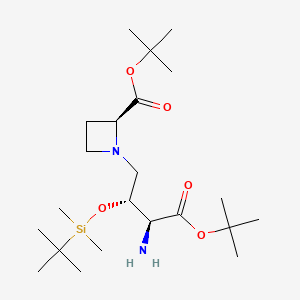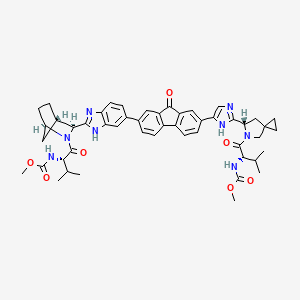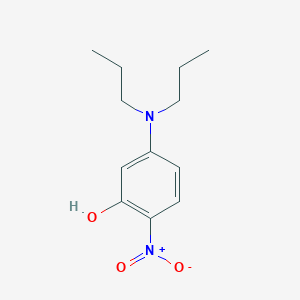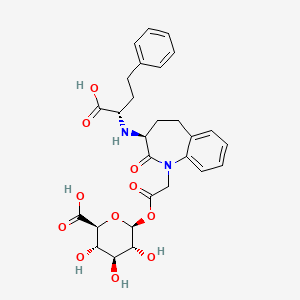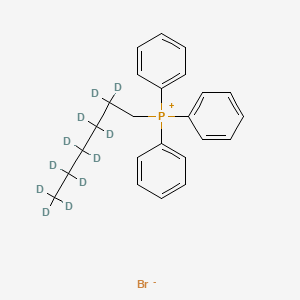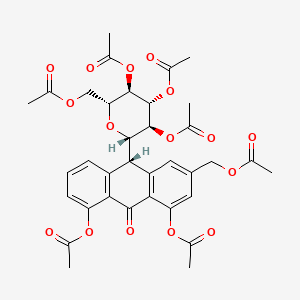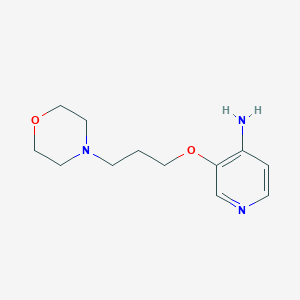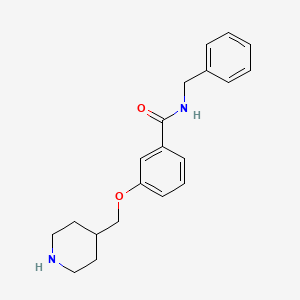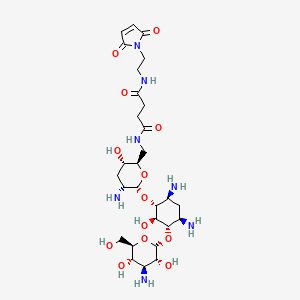
Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate: is a chemical compound that combines the antibiotic properties of tobramycin with a maleimide functional group. This compound is primarily used in scientific research and pharmaceutical applications due to its unique chemical structure and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate involves multiple steps, starting with the modification of tobramycin to introduce the maleimide group. The reaction typically requires the use of maleic anhydride and an amine-reactive coupling agent to attach the maleimide moiety to the tobramycin molecule. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the identity and purity of the compound.
化学反応の分析
Types of Reactions
Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : The maleimide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like amines and thiols are used in substitution reactions with the maleimide group.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted products with various functional groups.
科学的研究の応用
Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate: has several scientific research applications:
Chemistry: : Used as a reagent in organic synthesis and chemical research.
Biology: : Employed in biochemical studies to investigate protein interactions and modifications.
Medicine: : Investigated for its potential use as an antibiotic with enhanced properties.
Industry: : Utilized in the development of pharmaceuticals and reactive dyes.
作用機序
The mechanism by which Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate exerts its effects involves the interaction of the maleimide group with thiol groups in proteins. This covalent bonding can modify protein function and structure, leading to potential therapeutic effects. The molecular targets include bacterial ribosomes, where tobramycin exerts its antibiotic activity.
類似化合物との比較
Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate: is unique due to its combination of antibiotic and maleimide functionalities. Similar compounds include other tobramycin derivatives and maleimide-functionalized antibiotics. These compounds share similar mechanisms of action but differ in their specific chemical structures and applications.
List of Similar Compounds
Tobramycin sulfate
Gentamicin sulfate
Amikacin sulfate
Maleimide-functionalized antibiotics
特性
分子式 |
C28H47N7O13 |
|---|---|
分子量 |
689.7 g/mol |
IUPAC名 |
N'-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanediamide |
InChI |
InChI=1S/C28H47N7O13/c29-11-7-12(30)26(48-28-23(43)21(32)22(42)16(10-36)46-28)24(44)25(11)47-27-13(31)8-14(37)15(45-27)9-34-18(39)2-1-17(38)33-5-6-35-19(40)3-4-20(35)41/h3-4,11-16,21-28,36-37,42-44H,1-2,5-10,29-32H2,(H,33,38)(H,34,39)/t11-,12+,13+,14-,15+,16+,21-,22+,23+,24-,25+,26-,27+,28+/m0/s1 |
InChIキー |
SECFHTRRMZMJCQ-SIBBQQDDSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)CCC(=O)NCCN4C(=O)C=CC4=O)O)N)N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCC(=O)NCCN4C(=O)C=CC4=O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate](/img/structure/B15354597.png)
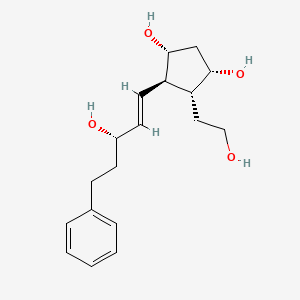
![(2S,3S,4S,5R,6S)-6-[4-[[(2S,3S,4S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15354604.png)

